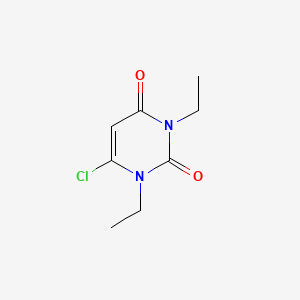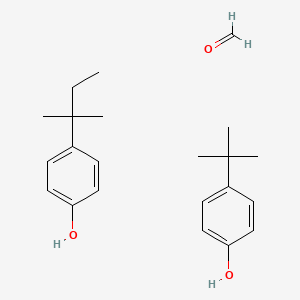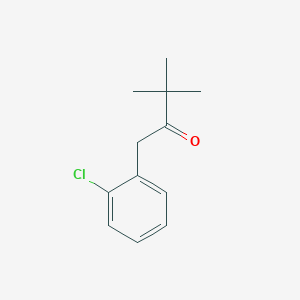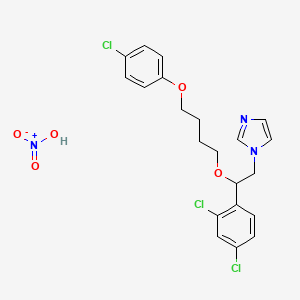
1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromohexyl group attached to the purine ring, which imparts unique chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the purine core, which is 7-methyl-3,7-dihydro-1H-purine-2,6-dione.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are used, and the reaction is carried out in industrial reactors.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can be replaced by other nucleophiles, such as azides or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring, to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or thiol reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Azido Derivatives: Formed by the substitution of the bromohexyl group with an azide group.
Thiol Derivatives: Formed by the substitution of the bromohexyl group with a thiol group.
Applications De Recherche Scientifique
1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione involves:
Comparaison Avec Des Composés Similaires
1-(5-Azidohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with an azido group instead of a bromo group.
1-(5-Thiohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a thiol group instead of a bromo group.
Uniqueness: 1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its bromohexyl group, which imparts distinct reactivity and allows for specific chemical modifications that are not possible with other similar compounds .
Propriétés
Numéro CAS |
65473-51-0 |
|---|---|
Formule moléculaire |
C12H17BrN4O2 |
Poids moléculaire |
329.19 g/mol |
Nom IUPAC |
1-(5-bromohexyl)-7-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C12H17BrN4O2/c1-8(13)5-3-4-6-17-11(18)9-10(15-12(17)19)14-7-16(9)2/h7-8H,3-6H2,1-2H3,(H,15,19) |
Clé InChI |
RIMQJVLSLJZEJC-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCN1C(=O)C2=C(NC1=O)N=CN2C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
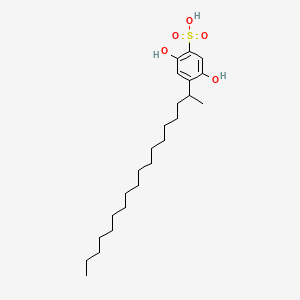

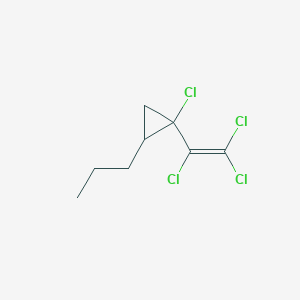
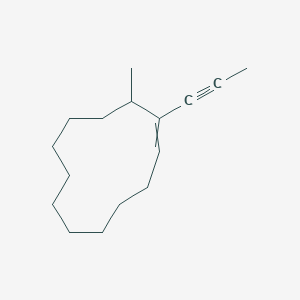
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
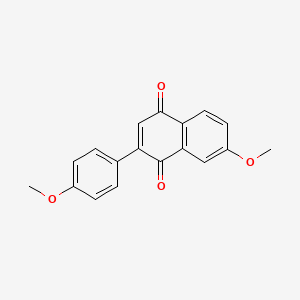

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)
